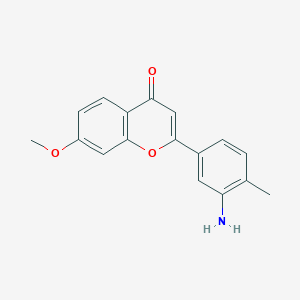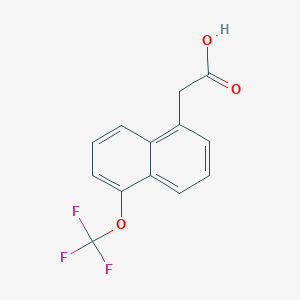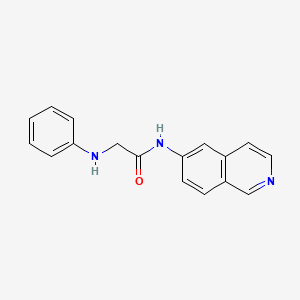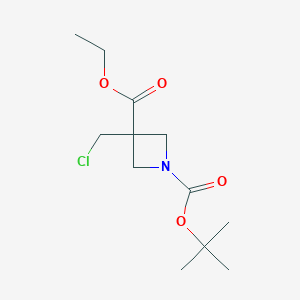
1-Tert-Butyl 3-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-Butyl 3-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate is a synthetic organic compound with a unique azetidine ring structure. This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a chloromethyl group attached to the azetidine ring, along with two ester functional groups. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-Butyl 3-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The tert-butyl, ethyl, and chloromethyl groups are introduced through substitution reactions using suitable reagents.
Esterification: The ester functional groups are introduced through esterification reactions using carboxylic acids and alcohols.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as distillation, crystallization, and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Tert-Butyl 3-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted azetidine derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Hydrolysis Products: Carboxylic acids and alcohols.
Applications De Recherche Scientifique
1-Tert-Butyl 3-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Tert-Butyl 3-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Tert-Butyl 3-chloromethyl azetidine-1,3-dicarboxylate
- Methyl 1-Boc-azetidine-3-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
Uniqueness
1-Tert-Butyl 3-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate is unique due to the combination of its functional groups, which provide distinct reactivity and potential applications. The presence of both tert-butyl and ethyl groups, along with the chloromethyl group, allows for diverse chemical transformations and interactions.
Propriétés
Formule moléculaire |
C12H20ClNO4 |
|---|---|
Poids moléculaire |
277.74 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H20ClNO4/c1-5-17-9(15)12(6-13)7-14(8-12)10(16)18-11(2,3)4/h5-8H2,1-4H3 |
Clé InChI |
JWPNKSFKXNGZNF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



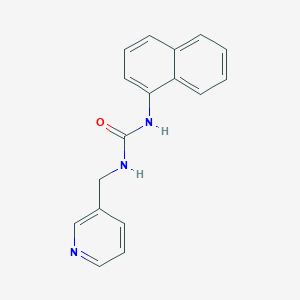


![tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate](/img/structure/B11846305.png)

![Benzyl 6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11846316.png)
![(5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methanamine dihydrochloride](/img/structure/B11846329.png)


